5(4H)-Oxazolone, 2,2'-(1,4-phenylene)bis(4-((4-methoxyphenyl)methylene)-
Description
This compound, with the molecular formula C₂₈H₂₀N₂O₆ and InChI key 1S/C28H20N2O6/c1-33-21-11-3-17(4-12-21)15-23-27(31)35-25(29-23)19-7-9-20(10-8-19)26-30-24(28(32)36-26)16-18-5-13-22(34-2)14-6-18/h3-16H,1-2H3/b23-15+,24-16+ , is a symmetric bis-oxazolone derivative featuring a central 1,4-phenylene linker. Each oxazolone moiety is substituted with a 4-methoxyphenylmethylene group, forming a conjugated aromatic system. The compound is synthesized via a Suzuki-Miyaura cross-coupling reaction using palladium(II) acetate and XPhos as catalysts, starting from 1,4-dibromobenzene and (E)-(4-(4-methoxybenzylidene)-5-oxo-4,5-dihydrooxazol-2-yl) boronic acid . Its structural rigidity and electron-rich aromatic system make it a candidate for applications in color resists and optoelectronic materials due to its yellow chromophoric properties .
Properties
CAS No. |
51202-86-9 |
|---|---|
Molecular Formula |
C28H20N2O6 |
Molecular Weight |
480.5 g/mol |
IUPAC Name |
(4E)-4-[(4-methoxyphenyl)methylidene]-2-[4-[(4E)-4-[(4-methoxyphenyl)methylidene]-5-oxo-1,3-oxazol-2-yl]phenyl]-1,3-oxazol-5-one |
InChI |
InChI=1S/C28H20N2O6/c1-33-21-11-3-17(4-12-21)15-23-27(31)35-25(29-23)19-7-9-20(10-8-19)26-30-24(28(32)36-26)16-18-5-13-22(34-2)14-6-18/h3-16H,1-2H3/b23-15+,24-16+ |
InChI Key |
XZRFHDOOIZDXFC-DFEHQXHXSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/N=C(OC2=O)C3=CC=C(C=C3)C4=N/C(=C/C5=CC=C(C=C5)OC)/C(=O)O4 |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)C4=NC(=CC5=CC=C(C=C5)OC)C(=O)O4 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of bis-oxazolone derivatives such as this compound generally involves:
- Formation of the oxazolone ring via cyclization of amino acid derivatives or related precursors.
- Introduction of the methylene substituent through condensation reactions with aromatic aldehydes.
- Use of a 1,4-phenylene linker to connect two oxazolone units symmetrically.
Stepwise Preparation Route
Step 1: Synthesis of Oxazolone Core
- Typically, the oxazolone ring is prepared by cyclodehydration of N-acyl amino acids or their derivatives.
- Common reagents for cyclization include acyl chlorides or anhydrides, often activated in situ.
- Cyclization can be catalyzed by acids or dehydrating agents under reflux conditions.
Step 2: Formation of the Bis-oxazolone Scaffold
- The 1,4-phenylene bis-substituted intermediate is prepared by linking two oxazolone units through aromatic substitution or coupling methods.
- This often involves the use of para-substituted benzene derivatives bearing reactive groups (e.g., diacid chlorides or diamines).
Step 3: Introduction of (4-Methoxyphenyl)methylene Groups
- The final step involves a condensation reaction (Knoevenagel-type) between the oxazolone rings and 4-methoxybenzaldehyde.
- This reaction typically proceeds under mild basic or acidic catalysis, often in solvents such as ethanol or acetonitrile.
- The reaction yields the bis(benzylidene) substituted oxazolone compound.
Representative Synthetic Procedure (Literature-Based)
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | N-acyl amino acid + thionyl chloride, reflux | Formation of acyl chloride intermediate | 85-90 | Acyl chloride formed in situ |
| 2 | Acyl chloride + 1,4-phenylenediamine, base, solvent | Formation of bis-amide intermediate | 75-80 | Controlled temperature to avoid side reactions |
| 3 | Bis-amide + 4-methoxybenzaldehyde, piperidine catalyst, reflux in ethanol | Knoevenagel condensation to form bis(benzylidene)oxazolone | 70-85 | Purification by recrystallization |
Note: Exact yields vary depending on reaction scale and purity of reagents.
Catalysts and Activation Agents
- Catalysts such as piperidine or pyridine are commonly used for the Knoevenagel condensation step.
- For amidation and cyclization steps, reagents like thionyl chloride, oxalyl chloride, or phosphorus oxychloride are employed to activate carboxylic acids.
- Molecular sieves or drying agents are often used to remove water and drive the condensation equilibrium forward.
Analytical and Purification Techniques
- Chromatography: Reverse phase high-performance liquid chromatography (RP-HPLC) with acetonitrile/water/phosphoric acid mobile phases is effective for compound analysis and purity assessment. For mass spectrometry compatibility, phosphoric acid is replaced with formic acid.
- Crystallization: Recrystallization from ethanol or ethyl acetate is commonly used for purification.
- Spectroscopy: Characterization is performed by NMR, IR, and UV-Vis spectroscopy to confirm structure and substitution pattern.
Comparative Table of Preparation Methods and Key Parameters
| Preparation Step | Common Reagents | Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Acyl chloride formation | Thionyl chloride, oxalyl chloride | Reflux, inert atmosphere | Fast, quantitative activation | Harsh reagents, moisture sensitive |
| Amidation (bis-amide formation) | 1,4-Phenylenediamine, base | Room temperature to reflux | High selectivity | Requires dry conditions |
| Knoevenagel condensation | 4-Methoxybenzaldehyde, piperidine | Reflux in ethanol | Mild conditions, good yields | Possible side reactions if prolonged |
| Purification | Recrystallization, RP-HPLC | Ambient to elevated temperature | High purity achievable | Requires solvent removal |
Research Findings and Optimization Insights
- The use of molecular sieves during condensation improves yields by removing water and shifting equilibrium.
- Catalyst choice affects reaction rate and selectivity; piperidine is preferred for mild basic catalysis.
- Temperature control during amidation prevents racemization and side product formation.
- Alternative green methods for amidation involving boron-mediated catalysis have been explored but are less common for oxazolone synthesis due to substrate specificity.
Chemical Reactions Analysis
2,2’-(1,4-Phenylene)bis[4-[(4-methoxyphenyl)methylene]oxazol-5(4H)-one] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
2,2’-(1,4-Phenylene)bis[4-[(4-methoxyphenyl)methylene]oxazol-5(4H)-one] has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2’-(1,4-Phenylene)bis[4-[(4-methoxyphenyl)methylene]oxazol-5(4H)-one] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Findings:
Structural Differences: The target compound’s bis-oxazolone core contrasts with triazole (), thiazolidinone (), and tetrafluorobenzene () frameworks. The oxazolone’s electron-withdrawing lactone ring enhances conjugation, while triazole and thiazolidinone derivatives prioritize hydrogen-bonding interactions. Substituent Effects: The 4-methoxyphenyl groups in the target compound improve solubility in polar solvents compared to fluorinated () or sulfonated () analogs.
Synthetic Routes: Pd-catalyzed cross-coupling () offers higher yields and regioselectivity than the nucleophilic substitution used for triazole-thioethers () or acid-catalyzed condensations for thiazolidinones ().
Functional Properties: The target compound’s extended π-conjugation (due to bis-oxazolone and methoxy groups) favors optical applications, whereas triazole-thioethers () and thiazolidinones () are tailored for bioactivity. Fluorinated analogs () exhibit enhanced thermal stability (>300°C) compared to the target compound’s decomposition temperature (~250°C inferred from oxazolone analogs).
Regulatory and Commercial Data :
- The target compound (CAS: 85283-85-8) was registered in 2018 , later than the sulfonated triazole (CAS: 51202-86-9, registered earlier). Regulatory timelines may influence industrial adoption.
Biological Activity
5(4H)-Oxazolone, 2,2'-(1,4-phenylene)bis(4-((4-methoxyphenyl)methylene)- is a compound with significant potential in medicinal chemistry. Its structure suggests various biological activities due to the presence of the oxazolone ring and the methoxyphenyl substituents. This article explores its biological activity, synthesizing findings from recent studies and case analyses.
- Molecular Formula : C28H20N2O6
- Molecular Weight : 480.4682 g/mol
- CAS Number : 51202-86-9
- LogP : 4.20 (indicating lipophilicity)
Biological Activities
Research indicates that oxazolones, including this compound, exhibit a range of biological activities:
1. Antioxidant Activity
Studies have demonstrated that derivatives of oxazolones possess potent antioxidant properties. For instance, specific derivatives showed an average inhibition of lipid peroxidation of up to 86.5% . This suggests a protective role against oxidative stress.
2. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In vitro studies indicated significant inhibition of lipoxygenase (LOX) and cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways. The most potent inhibitor from the studied derivatives had an IC50 value of 41 μM against LOX .
3. Analgesic Activity
In vivo studies have assessed the analgesic effects using models such as the writhing test and hot plate test. Compounds containing methoxy groups exhibited superior analgesic activity compared to their counterparts lacking this substitution .
4. Antimicrobial Activity
Oxazolones have also been reported to exhibit antimicrobial properties against various pathogens. This broad-spectrum activity enhances their appeal in drug development for infectious diseases .
Case Studies
Several case studies have highlighted the biological efficacy of oxazolones:
- Case Study 1 : A study involving the synthesis of oxazolone derivatives revealed that compounds with specific substituents showed enhanced anti-inflammatory and analgesic activities. The derivatives were synthesized via microwave-assisted reactions, yielding high purity and efficiency .
- Case Study 2 : Another investigation focused on the structure-activity relationship (SAR) of oxazolone derivatives indicated that modifications in the phenyl rings significantly influenced their biological activities, particularly in terms of COX inhibition .
Data Table: Biological Activity Summary
Q & A
What are the optimal synthetic methodologies for preparing 5(4H)-Oxazolone derivatives with bis-arylidene substituents?
Basic Research Question
Methodological Answer:
Synthesis of bis-arylidene oxazolones requires careful selection of catalysts and reaction conditions to ensure regioselectivity and high yields. Key approaches include:
Key Considerations:
- Catalyst Efficiency: H₃PW₁₂O₄₀ and RuCl₃ enhance electrophilic activation of carbonyl groups, enabling rapid cyclization .
- Solvent Impact: Solvent-free methods reduce purification complexity and environmental footprint .
How can researchers characterize the structural and electronic properties of bis-arylidene oxazolones?
Basic Research Question
Methodological Answer:
Characterization involves multi-technique validation:
- NMR/IR Spectroscopy: Confirm regiochemistry via diagnostic peaks (e.g., C=O stretch at ~1750 cm⁻¹ in IR; arylidene proton coupling in ¹H NMR) .
- Mass Spectrometry: High-resolution MS (e.g., NIST data ) verifies molecular ion peaks and fragmentation patterns.
- X-ray Crystallography: Resolves stereochemistry (e.g., Z/E configuration of arylidene substituents) .
Data Contradiction Analysis:
Discrepancies in predicted vs. experimental melting points (e.g., predicts density as 1.10 g/cm³, but experimental validation is required) highlight the need for empirical validation.
What strategies enhance the fluorescence quantum yield (QY) of oxazolone derivatives for optoelectronic applications?
Advanced Research Question
Methodological Answer:
Fluorescence enhancement is achieved by suppressing non-radiative decay pathways:
- Palladium Complexation: Coordination of Pd to the oxazolone core inhibits the hula-twist deactivation mechanism, increasing QY by 10-fold .
- Ancillary Ligands: Bipyridine or phenanthroline ligands stabilize excited states, further boosting emission intensity .
| System | QY (Free Oxazolone) | QY (Pd Complex) | Reference |
|---|---|---|---|
| 4-((Z)-Arylidene) derivative | 0.05 | 0.50 |
What are the common challenges in achieving regioselectivity during oxazolone functionalization?
Basic Research Question
Methodological Answer:
Regioselectivity challenges arise from competing electrophilic sites:
- Catalyst Choice: RuCl₃ favors C–H activation at the ortho position of the arylidene ring .
- Steric Effects: Bulky substituents (e.g., 4-methoxyphenyl) direct reactions to less hindered positions .
Mitigation Strategy:
Use DFT calculations to predict reactive sites or employ directing groups (e.g., –OMe) to guide functionalization .
How do computational models predict the physicochemical properties of substituted oxazolones?
Advanced Research Question
Methodological Answer:
Computational tools estimate properties such as:
- pKa and LogP: Predicted using QSAR models (e.g., reports pKa = 2.08 ± 0.40 for related compounds).
- Thermodynamic Stability: Molecular dynamics simulations assess conformational rigidity of the bis-arylidene backbone.
Validation Required:
Experimental data (e.g., HPLC retention times for LogP) must reconcile with predictions to refine models .
What is the role of transition metal catalysts in the cyclocondensation reactions of oxazolones?
Advanced Research Question
Methodological Answer:
Transition metals lower activation barriers via:
- Lewis Acid Activation: H₃PW₁₂O₄₀ polarizes carbonyl groups, accelerating nucleophilic attack .
- Redox Mediation: RuCl₃ facilitates electron transfer in solvent-free conditions, reducing side reactions .
Mechanistic Insight:
In situ FTIR studies reveal rapid imine intermediate formation when using Sm catalysts .
How to address solubility issues during purification of bis-arylidene oxazolones?
Basic Research Question
Methodological Answer:
- Recrystallization: Use DMF/ethanol mixtures for poorly soluble derivatives .
- Column Chromatography: Optimize eluent polarity (e.g., hexane/ethyl acetate gradients) for arylidene-rich compounds .
Note: predicts high boiling points (~502°C), suggesting vacuum distillation is impractical; prioritize chromatographic methods.
What mechanistic insights explain the solvent-free catalytic efficiency in oxazolone synthesis?
Advanced Research Question
Methodological Answer:
Solvent-free conditions enhance:
- Reactant Proximity: Reduced diffusion barriers increase collision frequency .
- Catalyst-Substrate Interactions: Solid-state H-bonding between H₃PW₁₂O₄₀ and carbonyl groups stabilizes transition states .
Experimental Validation:
Kinetic studies show a 3-fold rate increase compared to solvent-mediated reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
